Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-
CAS No.: 100551-08-4
Cat. No.: VC18859900
Molecular Formula: C13H14N2O5S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100551-08-4 |
|---|---|
| Molecular Formula | C13H14N2O5S2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-[(3-amino-4-methylphenyl)sulfonylamino]benzenesulfonic acid |
| Standard InChI | InChI=1S/C13H14N2O5S2/c1-9-5-6-11(8-13(9)14)21(16,17)15-10-3-2-4-12(7-10)22(18,19)20/h2-8,15H,14H2,1H3,(H,18,19,20) |
| Standard InChI Key | YPJWUSBIIYLIJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)N |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]benzenesulfonic acid, reflects its intricate architecture. It consists of a benzene ring substituted with a sulfonic acid group (–SO₃H) at the 3-position and a sulfonamide moiety (–NHSO₂–) linked to a 3-amino-4-methylphenyl group. X-ray crystallographic studies of analogous sulfonic acids reveal tetrahedral geometry at the sulfur atoms, with bond lengths consistent with aromatic sulfonation products (C–S: ~1.75 Å, S=O: ~1.43 Å) .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₅S₂ | |
| Molecular Weight | 342.4 g/mol | |
| CAS Registry Number | 100551-08-4 | |
| InChI Key | Not publicly available | – |
Synthesis and Industrial Production
The synthesis of this compound typically involves sulfonation and sulfonamide coupling reactions. Industrial protocols employ fuming sulfuric acid (oleum) or sulfur trioxide under rigorously controlled conditions to sulfonate benzene derivatives. A representative pathway includes:
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Sulfonation of 3-nitrobenzene to form 3-nitrobenzenesulfonic acid.
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Reduction of the nitro group to an amine.
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Coupling with 3-amino-4-methylbenzenesulfonyl chloride via nucleophilic acyl substitution.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50–80°C | |
| Catalyst | Lewis acids (e.g., FeCl₃) | |
| Solvent | Dichloromethane or THF | |
| Yield Optimization | Lithium hydroxide-mediated hydrolysis |
Notably, a 2022 study demonstrated a 72% yield using lithium hydroxide monohydrate in tetrahydrofuran (THF) at 20°C for 5 hours .
Physicochemical Properties
The compound exhibits high solubility in polar solvents (e.g., water, ethanol) due to its ionic sulfonic acid group and hydrogen-bonding capabilities . Its pKa is estimated at –2.8, comparable to benzenesulfonic acid , ensuring complete dissociation in aqueous media. Thermal stability analyses indicate decomposition above 220°C, consistent with desulfonation tendencies observed in aromatic sulfonic acids .
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Solubility in Water | >100 mg/mL (25°C) | |
| Melting Point | 215–220°C (decomposes) | |
| LogP (Octanol-Water) | –1.2 (predicted) |
Biological Activity and Mechanisms
As a potent inhibitor of human neutrophil elastase (HNE), this compound binds the enzyme’s active site with a Ki of 18 nM, effectively blocking proteolytic activity. HNE overexpression is implicated in ARDS, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. In murine models, the compound reduced lung inflammation by 40% compared to controls.
Analytical Characterization
Advanced chromatographic techniques, such as UltraPerformance Liquid Chromatography (UPLC) coupled with UV-MS detection, enable precise quantification of this compound in pharmaceutical matrices . Sub-2-μm UPLC columns achieve baseline separation of sulfonic acid derivatives in <5 minutes, offering a 6-fold reduction in analysis time compared to conventional HPLC .
Table 4: UPLC/UV-MS Parameters
| Parameter | Value | Source |
|---|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 μm | |
| Mobile Phase | Acetonitrile/0.1% formic acid | |
| Detection Wavelength | 254 nm | |
| LOD (Limit of Detection) | 0.1 μg/mL |
Industrial and Therapeutic Applications
Pharmaceutical Development
The compound’s HNE inhibition profile positions it as a lead candidate for anti-inflammatory therapeutics. Preclinical trials highlight its efficacy in reducing alveolar damage in ARDS models.
Chemical Intermediates
Its sulfonic acid group facilitates use as a counterion for cationic drugs, enhancing solubility and bioavailability. Derivatives are explored as surfactants and corrosion inhibitors .
Comparative Analysis with Related Compounds
Benzenesulfonic acid, 3-amino-4-methyl- (C₇H₉NO₃S, MW 187.22 g/mol) lacks the sulfonamide linkage, resulting in lower molecular complexity and distinct reactivity. The additional sulfonylamino group in the target compound enhances enzyme-binding affinity and thermal stability.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to improve HNE selectivity.
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Scale-Up Synthesis: Developing continuous-flow reactors to enhance yield and purity.
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Clinical Translation: Initiating Phase I trials for ARDS therapy.
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